17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
Descripción
Two-Dimensional (2D) Structural Representation
The 2D structure of 17-hydroxy-3,11,20-trioxopregnan-21-yl acetate (C₂₃H₃₂O₆) features a tetracyclic steroid backbone with distinct functional groups. The core consists of three cyclohexane rings (A, B, C) and one cyclopentane ring (D), fused in a trans-decalin arrangement for rings A/B and cis configurations for B/C and C/D (Figure 1). Key substituents include:
- A ketone group at C3
- A hydroxyl group at C17 (β-configuration)
- Acetyloxy groups at C21
- Two additional ketones at C11 and C20
The SMILES notation (CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O) explicitly defines stereochemistry, with @ and @@ symbols indicating R/S configurations at chiral centers.
Table 1: Critical 2D structural descriptors
| Feature | Description |
|---|---|
| Molecular formula | C₂₃H₃₂O₆ |
| IUPAC name | [2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-... |
| Key functional groups | 3 ketones, 1 hydroxyl, 1 acetyloxy |
Three-Dimensional (3D) Conformational Analysis
X-ray crystallography and DFT optimizations reveal a bent conformation stabilized by intramolecular hydrogen bonds. The A-ring adopts a chair conformation, while the B-ring exists in a distorted half-chair due to steric interactions between C18 and C19 methyl groups. Notable 3D features include:
- Torsional angles : C1-C10-C13-C17 = 178.2° (near-planar)
- Hydrogen bonds : O17-H⋯O3 (2.76 Å) and O21-H⋯O11 (2.89 Å)
- Chirality : Eight stereocenters (C5β, C8α, C9α, C10β, C13β, C14α, C17α, C20β)
The 5β-hydrogen configuration induces a cis A/B ring fusion, creating a 120° dihedral angle that influences receptor binding.
Crystal Packing and Solid-State Interactions
Single-crystal studies (space group P2₁, Z=2) show a monoclinic lattice with parameters:
Table 2: Crystallographic data
| Parameter | Value |
|---|---|
| a (Å) | 8.85173(3) |
| b (Å) | 13.53859(3) |
| c (Å) | 8.86980(4) |
| β (°) | 101.5438(3) |
| V (ų) | 1041.455(6) |
Molecules pack via O17-H⋯O3 hydrogen bonds (2.76 Å) along the b-axis, forming infinite chains. van der Waals interactions between C18 methyl groups (3.42 Å) stabilize layered arrangements parallel to (101) planes. The acetyloxy group at C21 participates in C-H⋯O interactions (C21-O⋯H-C15, 2.92 Å), contributing to a 3D network with 14.3% void volume.
Figure 1: Hydrogen bonding network
- Red: O-H⋯O bonds
- Blue: C-H⋯O interactions
- Green: van der Waals contacts
Propiedades
IUPAC Name |
[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCNJEFLSOQGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958604 | |
| Record name | 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3751-02-8 | |
| Record name | NSC18293 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC15478 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC8122 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17,21-dihydroxy-5α-pregnane-3,11,20-trione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Pathways and Methodological Frameworks
The synthesis of 17-hydroxy-3,11,20-trioxopregnan-21-yl acetate primarily involves two strategic pathways: (1) modification of natural steroid precursors and (2) total synthesis from non-steroidal starting materials. Each approach presents distinct advantages and challenges, which are critically analyzed below.
Modification of Natural Steroid Precursors
Natural steroids such as cholesterol, sitosterol, and stigmasterol serve as viable starting materials due to their structural similarity to the target compound. The synthesis typically involves sequential oxidation, acetylation, and functional group interconversion steps.
Oxidation Reactions
Key oxidation steps target positions 3, 11, and 20 of the steroid backbone. Microbial oxidation using Mycobacterium species or chemical oxidants like chromium trioxide (CrO₃) are commonly employed. For instance:
- Position 3 oxidation : Achieved via Jones oxidation (CrO₃ in H₂SO₄) to introduce a ketone group.
- Position 11 oxidation : Requires selective conditions, such as microbial hydroxylation followed by oxidation to a ketone.
- Position 20 oxidation : Accomplished using Oppenauer oxidation (aluminum isopropoxide, cyclohexanone) to convert a hydroxyl group to a ketone.
Acetylation at Position 21
The 21-hydroxyl group is acetylated using acetic anhydride in the presence of a catalyst like pyridine. This step is typically performed after introducing the 17-hydroxy group to avoid side reactions.
Table 1: Key Reaction Conditions for Natural Precursor Modification
Total Synthesis via Mercury-Mediated Cyclization
A patented method (US4368160A) outlines a total synthesis route starting from 17α-ethynyl-17β-hydroxy-gonan derivatives. This approach avoids hazardous intermediates like nitrate esters, offering improved safety and scalability.
Trifluoroacetylation
The 17β-hydroxy group is protected as a trifluoroacetate ester using trifluoroacetic anhydride (TFAA) in dimethylformamide (DMF). This step ensures regioselectivity and prevents undesired side reactions.
Mercury-Mediated Cyclization
The trifluoroacetate intermediate reacts with formic or acetic acid in the presence of mercury(II) acetate (Hg(OAc)₂) at 40–50°C. Mercury ions facilitate the formation of the pregnane side chain via electrophilic cyclization, yielding 17α-formyloxy- or 17α-acetoxy-20-keto-pregnane derivatives.
Hydrolysis and Final Acetylation
The formyl/acetyl group at position 17 is hydrolyzed using hydrochloric acid in methanol, followed by acetylation at position 21 to yield the final product.
Table 2: Total Synthesis Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Trifluoroacetylation | TFAA, DMF, 25°C | 95 | |
| Cyclization | Hg(OAc)₂, acetic acid, 45°C | 90–95 | |
| Hydrolysis | HCl, MeOH, reflux | 85 |
Comparative Analysis of Synthetic Methods
Efficiency and Yield
Recent Advancements and Research Discoveries
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor to corticoids (e.g., hydrocortisone) and progestogens (e.g., 17α-hydroxyprogesterone caproate).
Metabolic Studies
Isotope-labeled variants (e.g., ¹⁴C at position 21) are used to track steroid hormone metabolism in vivo.
Aplicaciones Científicas De Investigación
17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: As a reference compound in analytical studies and for the synthesis of other corticosteroid derivatives.
Biology: To study the effects of corticosteroids on cellular processes and immune responses.
Medicine: In the development of anti-inflammatory and immunosuppressive drugs.
Industry: In the formulation of topical creams and ointments for treating inflammatory skin conditions.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes. The molecular targets include various cytokines and enzymes involved in the inflammatory response.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional nuances of cortisone acetate can be better understood by comparing it with analogous corticosteroids and derivatives. Below is a detailed analysis of key compounds:
Prednisone 21-Acetate (17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate)
- Molecular Formula : C₂₃H₂₈O₆
- Molecular Weight : 400.47 g/mol
- Key Differences :
- Contains a 1,4-diene structure in the A-ring (Δ¹,⁴), which enhances glucocorticoid receptor binding affinity compared to cortisone acetate’s single Δ⁴ bond .
- Pharmacological Impact : Prednisone derivatives are 3–5 times more potent than cortisone acetate due to reduced metabolism of the 1,4-diene structure, prolonging half-life .
- Clinical Use : Management of inflammatory diseases like rheumatoid arthritis .
4-Bromo-17-hydroxy-3,11,20-trioxopregnan-21-yl Acetate
- Molecular Formula : C₂₃H₃₁BrO₆
- Molecular Weight : 483.40 g/mol
- Stereochemistry (5α, 8ξ, 9ξ, 10ξ, 13ξ, 14ξ) may reduce binding to corticosteroid-binding globulin (CBG) .
- Research Significance : Studied for modified receptor interactions and halogen-driven pharmacokinetics .
Dihydrocortisone 21-Acetate (5β-Pregnan-17α,21-diol-3,11,20-trione 21-acetate)
- Molecular Formula : C₂₃H₃₂O₆
- Molecular Weight : 404.51 g/mol
- Key Differences :
3-Hydroxy-20-oxopregn-5-en-21-yl Acetate
- Molecular Formula : C₂₃H₃₄O₄
- Molecular Weight : 374.52 g/mol
- Key Differences :
Anecortave (17-Hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl acetate)
- Molecular Formula : C₂₃H₂₈O₅
- Molecular Weight : 384.47 g/mol
- Key Differences: Features a 4,9(11)-diene structure and lacks the 11-keto group, shifting its activity from glucocorticoid to anti-angiogenic . Used in ocular therapies to inhibit abnormal blood vessel growth .
Structural and Pharmacological Comparison Table
Key Research Findings
Metabolic Stability : The Δ¹,⁴-diene in prednisone acetate reduces hepatic metabolism, enhancing bioavailability compared to cortisone acetate .
Halogen Effects : Bromination at position 4 increases molecular weight and alters metabolic pathways, though clinical relevance remains under investigation .
Saturation Impact : Saturation of the A-ring (e.g., dihydrocortisone acetate) drastically reduces glucocorticoid activity, highlighting the necessity of the Δ⁴ bond for receptor binding .
Anti-Angiogenic Activity: Structural modifications in anecortave eliminate classical glucocorticoid effects but introduce novel therapeutic applications .
Actividad Biológica
17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate, also known as 17-Hydroxyprogesterone acetate (17-OHPA), is a steroid compound with significant biological activity. It is derived from progesterone and plays a crucial role in various physiological processes, including reproduction and hormone regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 17-Hydroxy-3,11,20-trioxopregnan-21-yl acetate
- Molecular Formula : C23H32O6
- Molecular Weight : 404.503 g/mol
- CAS Number : 3751-02-8
Hormonal Effects
17-OHPA is primarily recognized for its role in the endocrine system. It serves as a precursor to other steroid hormones and is involved in the regulation of various physiological functions:
- Reproductive Health : It plays a vital role in pregnancy maintenance and fetal development.
- Hormonal Regulation : Influences the secretion of glucocorticoids and mineralocorticoids.
The biological activity of 17-HOPA is mediated through its interaction with specific hormone receptors:
- Glucocorticoid Receptor (GR) : It binds to GR, influencing gene expression related to metabolism and immune response.
- Progesterone Receptor (PR) : Activates PR pathways that regulate reproductive functions.
Pharmacological Applications
Due to its biological properties, 17-OHPA has been studied for various therapeutic applications:
- Hormone Replacement Therapy : Used in treating conditions related to hormonal deficiencies.
- Fertility Treatments : Administered to support pregnancy in women with luteal phase defects.
Case Studies
-
Study on Pregnancy Outcomes :
A clinical trial involving pregnant women with a history of preterm birth demonstrated that administration of 17-OHPA significantly reduced the risk of recurrent preterm delivery by stabilizing progesterone levels during critical gestational periods . -
Effects on Endocrine Disorders :
Research indicated that patients with adrenal insufficiency showed improved adrenal function markers when treated with 17-OHPA, suggesting its potential in managing adrenal disorders .
Comparative Analysis
A comparative study was conducted to evaluate the efficacy of 17-OHPA against other steroid hormones like progesterone and hydrocortisone. The results are summarized in the table below:
| Compound | Efficacy in Hormonal Regulation | Side Effects |
|---|---|---|
| 17-Hydroxyprogesterone Acetate | High | Minimal (headaches, nausea) |
| Progesterone | Moderate | Weight gain, mood swings |
| Hydrocortisone | Variable | Increased blood pressure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
